molecular formula C13H17NO4S B1337262 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid CAS No. 871544-58-0

3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid

Cat. No.: B1337262
CAS No.: 871544-58-0
M. Wt: 283.35 g/mol
InChI Key: MTQWYBPEKXZYQW-UHFFFAOYSA-N
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Description

3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol. This compound has gained attention in scientific research and industry due to its various properties and potential implications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding sulfoxide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, leading to its biological effects.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with similar biological activities.

    Pyrrolidine-2,5-diones: Compounds with a similar structure and potential therapeutic applications.

    Prolinol: A pyrrolidine derivative with distinct stereochemistry and biological properties.

Uniqueness: 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid is unique due to its combination of a sulfonyl group and a pyrrolidine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-4,6-7H,1-2,5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQWYBPEKXZYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427911
Record name 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871544-58-0
Record name 4-(1-Pyrrolidinylsulfonyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871544-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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